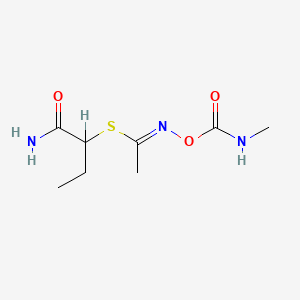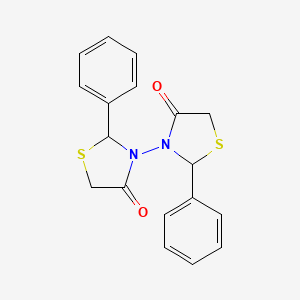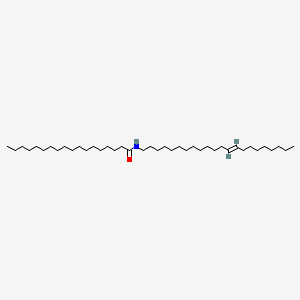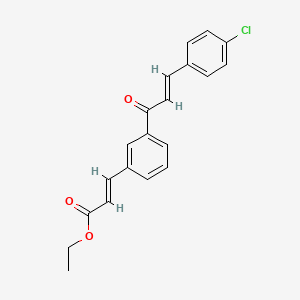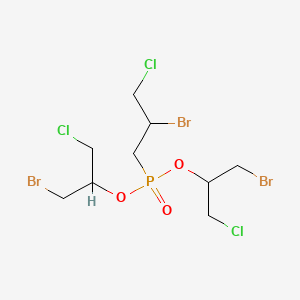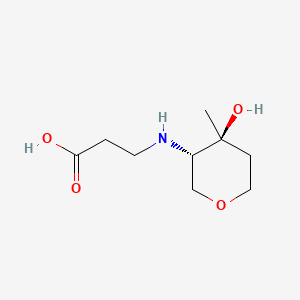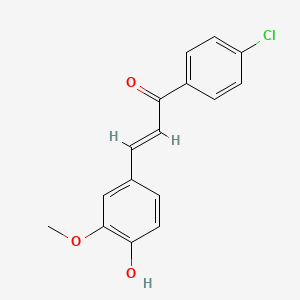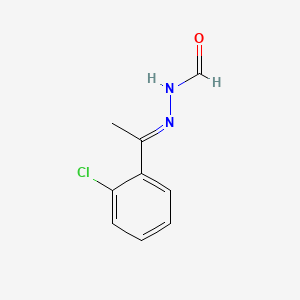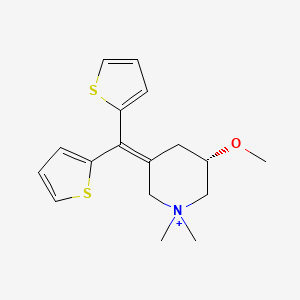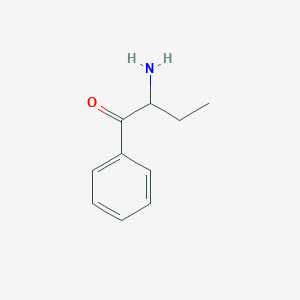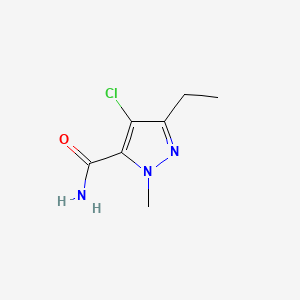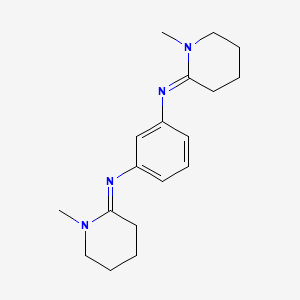
N,N'-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine is a chemical compound with the molecular formula C18H26N4 and a molecular weight of 298.431 g/mol . This compound is known for its unique structure, which includes two piperidinylidene groups attached to a benzenediamine core. It has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N,N’-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine typically involves the reaction of 1-methyl-2-piperidinone with 1,3-benzenediamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
N,N’-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding N-oxides, while reduction reactions may yield reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology and medicine, it may be studied for its potential pharmacological properties and interactions with biological targets. Additionally, the compound is used in industrial applications, such as the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine can be compared with other similar compounds, such as N,N’-Bis(1-methyl-2-piperidinylidene)-1,2-benzenediamine and sulfamide derivatives . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of N,N’-Bis(1-methyl-2-piperidinylidene)-1,3-benzenediamine lies in its specific arrangement of piperidinylidene groups and its distinct reactivity profile.
Eigenschaften
CAS-Nummer |
84859-20-1 |
|---|---|
Molekularformel |
C18H26N4 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1-methyl-N-[3-[(1-methylpiperidin-2-ylidene)amino]phenyl]piperidin-2-imine |
InChI |
InChI=1S/C18H26N4/c1-21-12-5-3-10-17(21)19-15-8-7-9-16(14-15)20-18-11-4-6-13-22(18)2/h7-9,14H,3-6,10-13H2,1-2H3 |
InChI-Schlüssel |
ATXUUXFGTKCELS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCC1=NC2=CC(=CC=C2)N=C3CCCCN3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




